![molecular formula C9H9ClN2O B2469372 2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride CAS No. 2044772-89-4](/img/structure/B2469372.png)
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride
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Description
Scientific Research Applications
Tautomerism Research
The compound has been used in the study of tautomerism, a form of isomerism observed in organic compounds . The tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated, and an X-ray crystal structure analysis exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units .
Antimicrobial Activity
The compound has been used in the synthesis of various derivatives, which have been tested for their antimicrobial activity . Some of the newly synthesized compounds showed high antimicrobial activity against three microbial strains (S. aureus, E. coli, C. albicans) .
Synthesis of Pyrano, Pyrido, Oxazino, and Spiro Pyrazole Derivatives
The compound has been used in the synthesis of pyrano, pyrido, oxazino, and spiro pyrazole derivatives . These derivatives have potential applications in various fields, including medicinal chemistry .
Flame Retardants
Although not directly mentioned in the search results, similar compounds (3-one derivatives) have been used as flame retardants . It’s possible that “2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride” could have similar applications.
Ligands for Metal Complex Nanocatalysts
Again, similar compounds (3-one derivatives) have been used as ligands for the design of metal complex nanocatalysts . This suggests potential applications of “2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride” in nanotechnology and catalysis.
Building Blocks in Organic Synthesis
The compound can serve as a building block in organic synthesis . This makes it a valuable tool in the development of new organic compounds.
properties
IUPAC Name |
2-phenyl-1H-pyrazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c12-9-6-7-10-11(9)8-4-2-1-3-5-8;/h1-7,10H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMMOQDASSYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride |
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